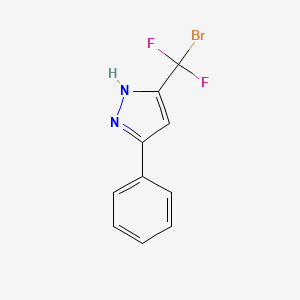

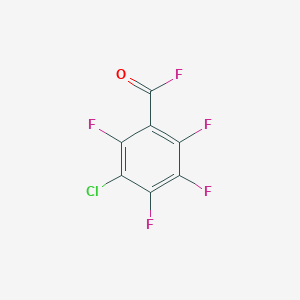

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

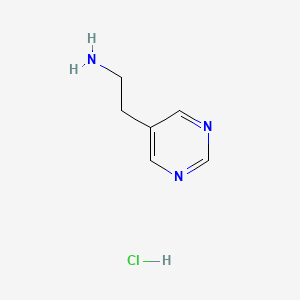

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 175-177°C. It is a precursor to a number of compounds with diverse biological activity and is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied extensively over the past few decades and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Late-Stage Difluoromethylation in Drug Development

The compound’s ability to undergo late-stage difluoromethylation makes it valuable in pharmaceutical research. This process allows for the introduction of difluoromethyl groups into complex molecules, potentially altering their pharmacokinetic properties . It’s particularly useful in the development of new drug candidates where the difluoromethyl group can improve metabolic stability or modify biological activity.

Synthesis of Difluoromethylated Aromatics

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole serves as a precursor in synthesizing difluoromethylated aromatic compounds. These compounds are of interest due to their unique electronic properties and potential applications in materials science .

Targeted Drug Delivery Systems

The compound’s structural features may be exploited in creating targeted drug delivery systems. Its ability to interact with specific biological targets can be used to design more efficient drug delivery mechanisms, potentially enhancing the efficacy of therapeutic agents .

Biomimetic Material Synthesis

In the field of biomimetics, this compound could be used to synthesize materials that mimic biological structures. These materials have applications in various domains, including tissue engineering and the development of bio-compatible surfaces .

Fluorescence Spectroscopy in Medical Diagnostics

The pyrazole moiety within the compound can be functionalized to develop fluorescent probes. These probes could be used in fluorescence spectroscopy, a technique with applications in medical diagnostics and research, offering high sensitivity and specificity .

Chemical Biology and Proteomics

In chemical biology, 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole can be used to modify peptides and proteins. This modification can help in studying protein functions and interactions, contributing to advances in proteomics and understanding of cellular processes .

Organic Synthesis Methodology

This compound is also significant in the development of new organic synthesis methodologies. Its reactivity can lead to the discovery of novel reactions and catalytic processes, which can be broadly applied in synthetic chemistry .

Environmental Chemistry

Due to its bromine and fluorine content, the compound could be used in environmental chemistry research to study the fate and transport of halogenated compounds in the environment. This research can inform the development of strategies to mitigate the impact of these compounds on ecosystems .

Propriétés

IUPAC Name |

5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCGHYXXPWPVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)